2-Methyl-1-(3-methylazetidin-3-yl)butan-1-one
Description
2-Methyl-1-(3-methylazetidin-3-yl)butan-1-one is a ketone-containing compound featuring a strained azetidine ring (a four-membered nitrogen heterocycle) substituted with a methyl group at the 3-position. This structural motif confers unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-1-(3-methylazetidin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-4-7(2)8(11)9(3)5-10-6-9/h7,10H,4-6H2,1-3H3 |
InChI Key |
AOXJUBSRIDSJML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1(CNC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylazetidin-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylazetidine with 2-methylbutan-1-one in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylazetidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-Methyl-1-(3-methylazetidin-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylazetidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Azetidine vs. Pyridazine Derivatives
- 3-Methylpyridazine (CAS 1632-76-4, ): A six-membered diazine ring with two nitrogen atoms. Unlike the azetidine ring in the target compound, pyridazine exhibits aromaticity, reducing ring strain and altering reactivity. Pyridazines are often used in agrochemicals and pharmaceuticals due to their stability and hydrogen-bonding capacity. The target compound’s azetidine ring, being smaller and more strained, may offer higher reactivity in ring-opening or functionalization reactions .
- 4-Methylpyridazine (CAS 1120-88-3, ): Similar to 3-methylpyridazine but with a methyl group at the 4-position. Its boiling point (105°C at 15 mmHg) and density (1.06 g/cm³) differ significantly from azetidine-containing compounds, which typically have lower boiling points due to reduced molecular weight .
Ketone-Containing Analogues
- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (): Features a phenyl group and a ketone but lacks the azetidine ring. This compound is highlighted for applications in drug discovery and materials science, leveraging its phenolic hydroxyl group for metal coordination. In contrast, the target compound’s azetidine may enable interactions with transition metals or enzymes via its lone nitrogen pair .
- 2-Methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one (CAS 124598-11-4, ): A polyhydroxy aryl ketone with antioxidant and chelating properties. Its safety profile emphasizes precautions for skin/eye irritation, whereas the azetidine-containing compound’s safety data remain unspecified but may require similar handling due to reactive functional groups .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
